Enhanced Lipophilicity of the para-Bromo Substituent vs. Unsubstituted Phenylglycine
The para‑bromophenylglycine core of the target compound (present as the free amino acid 2‑amino‑2‑(4‑bromophenyl)acetic acid, CAS 71079‑03‑3) exhibits a logP of 1.71, whereas the non‑halogenated parent phenylglycine (CAS 2835‑06‑5) has a logP of approximately -1.18 [1][2]. This difference of nearly three orders of magnitude in octanol‑water partition coefficient translates into substantially higher membrane permeability and altered biodistribution characteristics when the moiety is incorporated into larger bioactive molecules.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.71 (free acid form) |
| Comparator Or Baseline | Phenylglycine (CAS 2835-06-5): LogP ≈ -1.18 |
| Quantified Difference | ΔLogP = +2.89 (approx. 780‑fold higher octanol‑water partition) |
| Conditions | Calculated logP values using consistent computational methods (ALOGPS / XLogP3) |
Why This Matters
This quantifiable increase in lipophilicity can be exploited to improve cell penetration or alter target‑engagement profiles in cell‑based assays, providing a clear rationale for selecting the brominated analog over unsubstituted phenylglycine.
- [1] CIRS Group. (n.d.). CAS Substance Database: 2-amino-2-(4-bromophenyl)acetic acid (CAS 71079-03-3). View Source
- [2] PubChem. (n.d.). Phenylglycine (CID 3866). Chemical Properties. View Source
